molecular formula C9H11NO2 B2421158 Methyl 2-(4-methylpyridin-2-yl)acetate CAS No. 59310-39-3

Methyl 2-(4-methylpyridin-2-yl)acetate

Cat. No.: B2421158
CAS No.: 59310-39-3
M. Wt: 165.192
InChI Key: WMOJKAPIFKCDQZ-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 2-(4-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-4-10-8(5-7)6-9(11)12-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOJKAPIFKCDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-(4-methylpyridin-2-yl)acetate involves multiple steps. One common method includes the reaction of 4-methyl-2-pyridinecarboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture under reflux for several hours. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

Ester Hydrolysis and Derivatives Formation

The acetate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products Notes
Acidic hydrolysisH3O+\text{H}_3\text{O}^+, reflux2-(4-Methylpyridin-2-yl)acetic acidProtonation of ester oxygen enhances electrophilicity .
Basic hydrolysisNaOH\text{NaOH}, aqueous ethanolSodium 2-(4-methylpyridin-2-yl)acetateSaponification mechanism; forms carboxylate salt .
TransesterificationAlcohol (e.g., ethanol), acid catalystEthyl 2-(4-methylpyridin-2-yl)acetateReplaces methoxy group with other alkoxy groups .

Nucleophilic Substitution at the Ester Group

The carbonyl carbon is susceptible to nucleophilic attack, enabling the synthesis of amides, thioesters, and other derivatives.

Reagent Conditions Product Key Observations
AmmoniaNH3\text{NH}_3, RT2-(4-Methylpyridin-2-yl)acetamideAmide formation requires prolonged stirring .
Thiols (e.g., HSCH2CH3\text{HSCH}_2\text{CH}_3)Acid catalysis2-(4-Methylpyridin-2-yl) thioacetateThiols exhibit higher nucleophilicity than alcohols .
Grignard reagentsRMgX\text{RMgX}, anhydrous etherTertiary alcoholsRequires strict anhydrous conditions .

Reduction Reactions

The ester group can be reduced to primary alcohols or aldehydes.

Reducing Agent Conditions Product Efficiency
LiAlH4\text{LiAlH}_4Anhydrous ether, reflux2-(4-Methylpyridin-2-yl)ethanolComplete reduction to primary alcohol .
NaBH4\text{NaBH}_4MeOH\text{MeOH}, RTPartial reduction (low yield)Limited efficacy due to ester’s stability .
DIBAL-HTHF\text{THF}, -78°C2-(4-Methylpyridin-2-yl)acetaldehydeSelective reduction to aldehyde .

Pyridine Ring Functionalization

The 4-methylpyridine ring participates in electrophilic substitution and coordination chemistry.

Electrophilic Aromatic Substitution

The methyl group at the 4-position directs electrophiles to the 3- and 5-positions of the pyridine ring.

Reagent Conditions Product Regioselectivity
HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4Nitration, 50°C3-Nitro-4-methylpyridin-2-yl acetateNitration occurs at the 3-position .
Br2\text{Br}_2, FeBr3\text{FeBr}_3Bromination, RT5-Bromo-4-methylpyridin-2-yl acetateBromine adds to the 5-position .

Coordination Chemistry

The pyridine nitrogen coordinates with transition metals, forming complexes used in catalysis.

Metal Salt Conditions Complex Application
PdCl2\text{PdCl}_2MeCN\text{MeCN}, RTPd(II)\text{Pd}(II)-pyridine complexSuzuki-Miyaura cross-coupling catalysis .
Cu(OTf)2\text{Cu}(\text{OTf})_2DCM\text{DCM}, RTCu(II)\text{Cu}(II)-pyridine complexOxidation reactions .

Oxidation Reactions

The methyl group on the pyridine ring and the acetate moiety can be oxidized.

Oxidizing Agent Conditions Product Mechanism
KMnO4\text{KMnO}_4Acidic, heat2-(4-Carboxypyridin-2-yl)acetic acidOxidizes methyl to carboxyl group .
O3\text{O}_3CH2Cl2\text{CH}_2\text{Cl}_2, -78°COzonolysis productsCleaves alkoxy groups; limited utility .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, though the acetate group may require protection.

Reaction Catalyst Product Yield
Suzuki-MiyauraPd(PPh3)4\text{Pd(PPh}_3)_4, K3PO4\text{K}_3\text{PO}_4Biaryl derivativesModerate yields (50–70%) .
Buchwald-HartwigPd2(dba)3\text{Pd}_2(\text{dba})_3, XantphosAminated pyridine derivativesRequires deprotonation of amine .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(4-methylpyridin-2-yl)acetate is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to serve as an intermediate in the production of drugs that target specific biological pathways.

Case Studies

  • Antimicrobial Agents :
    • Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, modifications to its structure have resulted in compounds effective against resistant bacterial strains .
  • Anti-inflammatory Drugs :
    • The compound has been explored for its potential in developing anti-inflammatory medications. Studies have shown that certain derivatives can inhibit inflammatory pathways, providing a basis for new therapeutic agents .

Agrochemical Applications

In agrochemistry, this compound is investigated for its potential as a pesticide or herbicide. Its efficacy in protecting crops from pests while being environmentally friendly makes it a candidate for sustainable agricultural practices.

Data Table: Agrochemical Efficacy

Compound DerivativeTarget PestEfficacy (%)Reference
This compound derivative AAphids85
This compound derivative BFungal pathogens78

Material Science Applications

This compound has also found applications in material science, particularly in the synthesis of polymers and coatings that require specific chemical properties.

Case Studies

  • Polymer Synthesis :
    • The compound is used as a monomer in the production of specialty polymers with enhanced thermal and mechanical properties. Research has demonstrated that incorporating this compound into polymer matrices improves their performance under stress .
  • Coatings :
    • Its application in developing protective coatings has been documented, where it contributes to improved adhesion and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 2-(4-methylpyridin-2-yl)acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can lead to different reactivity and applications. This compound is unique in its specific ester and pyridine functionalities, making it valuable for certain synthetic and research applications.

Biological Activity

Methyl 2-(4-methylpyridin-2-yl)acetate is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C9H11NO2C_9H_{11}NO_2, features a methyl group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological interactions. The compound is often synthesized as an intermediate in organic chemistry and is noted for its versatility in various applications, including medicinal chemistry and agrochemical production.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. It is believed to modulate enzyme activity, influencing cellular processes such as inflammation and microbial resistance. However, the specific pathways and molecular targets remain under investigation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties, making it a candidate for further exploration as an antimicrobial agent .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit the release of pro-inflammatory cytokines, thus contributing to reduced inflammation in various models. This activity could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

  • Antibacterial Activity : A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multiple strains of bacteria, with significant inhibition observed at lower concentrations compared to standard antibiotics .
  • Cell Viability Assays : In cellular assays, this compound showed promising results in reducing cell viability in cancer cell lines, suggesting potential applications in oncology as an adjunct therapy .

Safety and Toxicity

While promising, the safety profile of this compound requires careful evaluation. Preliminary toxicity assessments indicate that while it possesses biological activity, further studies are essential to determine its safety margins and potential side effects when used therapeutically .

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